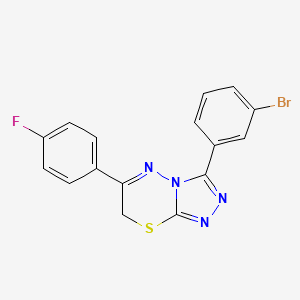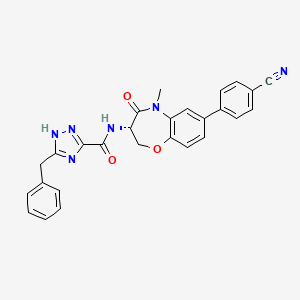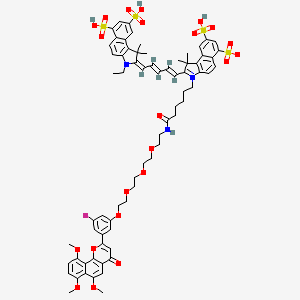
Pdh E1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pdh E1-IN-1 is a selective inhibitor of the pyruvate dehydrogenase E1 component. This compound is known for its ability to competitively inhibit thiamine pyrophosphate, with an IC50 value of 0.99 μM . The pyruvate dehydrogenase complex plays a crucial role in cellular energy metabolism by catalyzing the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pdh E1-IN-1 involves the preparation of thiamine analogues featuring amino-oxetanes. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The compound is typically purified using chromatography techniques and characterized by spectroscopic methods to confirm its structure and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pdh E1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogues with different functional groups.
Aplicaciones Científicas De Investigación
Pdh E1-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the pyruvate dehydrogenase complex and its role in cellular metabolism.
Biology: Employed in research to understand metabolic pathways and their regulation.
Industry: Utilized in the development of diagnostic assays and as a reference compound in quality control.
Mecanismo De Acción
Pdh E1-IN-1 exerts its effects by competitively inhibiting the thiamine pyrophosphate binding site on the pyruvate dehydrogenase E1 component . This inhibition prevents the conversion of pyruvate to acetyl-CoA, thereby disrupting the link between glycolysis and the citric acid cycle . The molecular targets involved include the active site of the pyruvate dehydrogenase E1 component and associated cofactors.
Comparación Con Compuestos Similares
Similar Compounds
Furan-based inhibitors: These inhibitors also target the pyruvate dehydrogenase E1 component but differ in their chemical structure and binding affinity.
Open-chain thiamine analogues: These compounds inhibit thiamine pyrophosphate-dependent enzymes and share a similar mechanism of action.
Uniqueness
Pdh E1-IN-1 is unique due to its high selectivity and potency as a thiamine pyrophosphate-competitive inhibitor. Its specific structure allows for effective inhibition of the pyruvate dehydrogenase E1 component, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H28N4O2S |
|---|---|
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
5-[[5-[2-[[3-(4-methoxyphenyl)oxetan-3-yl]amino]ethyl]-4-methylthiophen-3-yl]methyl]-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C23H28N4O2S/c1-15-18(10-17-11-25-16(2)27-22(17)24)12-30-21(15)8-9-26-23(13-29-14-23)19-4-6-20(28-3)7-5-19/h4-7,11-12,26H,8-10,13-14H2,1-3H3,(H2,24,25,27) |
Clave InChI |
XFELZKVXQDCAFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1CC2=CN=C(N=C2N)C)CCNC3(COC3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)




![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)


![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)



